4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine and subsequent reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 1-methyl-1H-pyrrole-2-carbaldehyde
- 1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrrole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H20N2O/c1-10(5-4-8-14)12-9-11-6-3-7-13(11)2/h3,6-7,10,12,14H,4-5,8-9H2,1-2H3 |
InChI Key |
DCCCHMKIALXNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=CN1C |
Origin of Product |
United States |
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